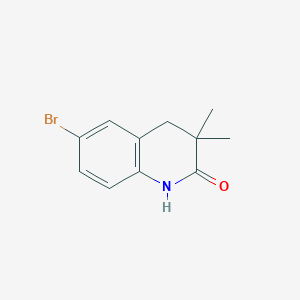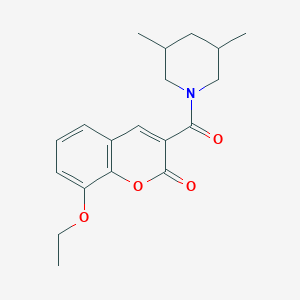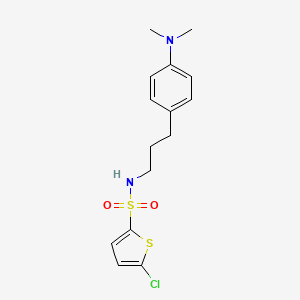
3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H26N4O3 and its molecular weight is 454.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Structural Analysis
- Green Synthesis Approaches : Studies have shown innovative, environmentally friendly methods for synthesizing quinazoline derivatives. For instance, a "on water" protocol using L-proline catalysis has been described, emphasizing high atom economy and the advantages of short reaction times and excellent yields without the need for extraction or chromatographic purification steps (Rajesh et al., 2011).
- Carbon Dioxide Utilization : Research has explored using carbon dioxide as a reagent for the synthesis of quinazoline-2,4(1H,3H)-diones, highlighting methods that offer a green and sustainable approach to synthesizing these compounds. For example, carbon dioxide has been used in conjunction with basic ionic liquids and under solvent-free conditions to synthesize a variety of quinazoline derivatives, which are key intermediates in several pharmaceuticals (Patil et al., 2009).
- Molecular Structure Elucidation : Studies on the structure of quinazoline derivatives provide insights into their molecular configuration, facilitating the understanding of their chemical behavior and potential interactions in biological systems. One study describes the crystal structure of a specific quinazoline derivative, detailing how substituents are oriented relative to the quinazolinyl unit and their implications for the molecule's properties (El-Azab et al., 2012).
Potential Pharmaceutical Applications
- Anticancer Activity : The synthesis and evaluation of quinazolinone derivatives as potential anticancer agents have been a significant area of research. Novel quinazolinone compounds have been synthesized and tested for cytotoxic activity against various cancer cell lines, with some showing promising results. This research underscores the potential of quinazolinone derivatives in the development of new anticancer medications (Poorirani et al., 2018).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-phenethyl-7-(4-phenylpiperazine-1-carbonyl)quinazoline-2,4(1H,3H)-dione involves the condensation of 3-phenethyl-2,4(1H,3H)-quinazolinedione with 4-phenylpiperazine-1-carboxylic acid followed by the cyclization of the resulting intermediate.", "Starting Materials": [ "3-phenethyl-2,4(1H,3H)-quinazolinedione", "4-phenylpiperazine-1-carboxylic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "N,N-dimethylformamide (DMF)", "Diisopropylethylamine (DIPEA)", "Chloroform (CHCl3)", "Ethyl acetate (EtOAc)", "Sodium bicarbonate (NaHCO3)", "Anhydrous magnesium sulfate (MgSO4)" ], "Reaction": [ "Step 1: Activation of 4-phenylpiperazine-1-carboxylic acid with DCC and DIPEA in DMF to form the corresponding active ester.", "Step 2: Addition of the active ester to 3-phenethyl-2,4(1H,3H)-quinazolinedione in DMF to form the intermediate.", "Step 3: Cyclization of the intermediate in CHCl3 to form the final product.", "Step 4: Purification of the final product by column chromatography using EtOAc as the eluent.", "Step 5: Drying of the purified product with anhydrous MgSO4.", "Step 6: Recrystallization of the dried product from a suitable solvent such as ethanol or ethyl acetate.", "Step 7: Characterization of the synthesized compound using various spectroscopic techniques such as NMR, IR, and mass spectrometry." ] } | |
CAS番号 |
892281-68-4 |
分子式 |
C27H26N4O3 |
分子量 |
454.53 |
IUPAC名 |
3-(2-phenylethyl)-7-(4-phenylpiperazine-1-carbonyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C27H26N4O3/c32-25(30-17-15-29(16-18-30)22-9-5-2-6-10-22)21-11-12-23-24(19-21)28-27(34)31(26(23)33)14-13-20-7-3-1-4-8-20/h1-12,19H,13-18H2,(H,28,34) |
InChIキー |
RAVMPHOLOSHKSN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2614768.png)
![1-[4-(7,7-Dimethyl-1,4-thiazepane-4-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2614770.png)

![3-{[4-(4-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2614773.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-5-chloro-2-methoxybenzamide](/img/structure/B2614775.png)
![N-Ethyl-N-[(4-methylbenzenesulfonyl)methyl]aniline](/img/structure/B2614776.png)
![3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one](/img/structure/B2614777.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(3,4-dimethoxyphenyl)oxalamide](/img/structure/B2614778.png)


![N-{1-[(5-chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl}-4-cyano-N-methylbenzene-1-sulfonamide](/img/structure/B2614784.png)

